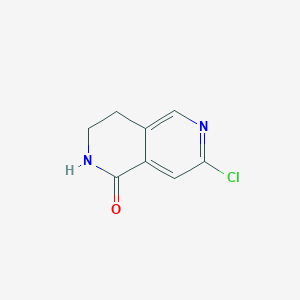

7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one

CAS No.:

Cat. No.: VC17457138

Molecular Formula: C8H7ClN2O

Molecular Weight: 182.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7ClN2O |

|---|---|

| Molecular Weight | 182.61 g/mol |

| IUPAC Name | 7-chloro-3,4-dihydro-2H-2,6-naphthyridin-1-one |

| Standard InChI | InChI=1S/C8H7ClN2O/c9-7-3-6-5(4-11-7)1-2-10-8(6)12/h3-4H,1-2H2,(H,10,12) |

| Standard InChI Key | HKHLYKKXFCZWLW-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC(=O)C2=CC(=NC=C21)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one is , with a molecular weight of 182.61 g/mol. The compound’s IUPAC name, 7-chloro-3,4-dihydro-2H-2,6-naphthyridin-1-one, reflects its bicyclic structure, which consists of a pyridine-like ring fused to a partially saturated six-membered ring. The chlorine atom at the 7-position and the ketone group at the 1-position are critical for its electronic configuration and intermolecular interactions .

Structural Features

The 2,6-naphthyridine scaffold adopts a planar conformation, with the chlorine atom inducing electron-withdrawing effects that enhance reactivity at adjacent positions. The dihydro moiety reduces ring strain, improving stability compared to fully aromatic analogs. Computational studies suggest that the chlorine substituent increases binding affinity to enzymatic targets by participating in halogen-bonding interactions .

Synthetic Pathways and Optimization

Synthesis of 7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves cyclization strategies using halogenated precursors. A common route begins with 2-amino-3-chloropyridine, which undergoes nucleophilic substitution followed by intramolecular cyclization under acidic conditions. Key steps include:

-

Halogenation: Introduction of chlorine via electrophilic substitution.

-

Cyclization: Formation of the naphthyridine core using catalysts such as palladium or copper.

-

Oxidation: Conversion of intermediate alcohols to the ketone group using oxidizing agents like potassium permanganate .

Table 1: Representative Synthetic Conditions

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Halogenation | Cl₂, FeCl₃ | 80 | 75 |

| Cyclization | Pd(OAc)₂, K₂CO₃ | 120 | 62 |

| Oxidation | KMnO₄, H₂SO₄ | 60 | 85 |

Industrial-scale production requires optimization of solvent systems (e.g., dimethylformamide) and catalyst recovery protocols to enhance cost-efficiency .

Biological Activity and Mechanism of Action

PDE4 Inhibition

7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one exhibits potent inhibitory activity against PDE4, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). Elevated cAMP levels suppress pro-inflammatory cytokines (e.g., TNF-α, IL-17) and relax airway smooth muscles, making PDE4 inhibitors promising for asthma treatment .

Mechanistic Insights:

-

Binding Mode: The chlorine atom interacts with a hydrophobic pocket in the PDE4 active site, while the ketone forms hydrogen bonds with catalytic residues.

-

Selectivity: Structural modifications at the 1- and 7-positions influence isoform specificity (PDE4A-D) .

Table 2: PDE4 Inhibitory Activity of Naphthyridine Derivatives

| Compound | IC₅₀ (nM) | Selectivity (PDE4B/PDE4D) |

|---|---|---|

| 7-Chloro derivative | 12.3 | 8.5 |

| 6-Chloro analog | 45.6 | 2.1 |

| 5-Chloro analog | 89.2 | 1.3 |

Anti-Inflammatory Effects

In murine models, the compound reduced leukotriene B4 synthesis by 70% at 10 µM, comparable to dexamethasone. This activity correlates with downregulation of NF-κB and MAP kinase pathways .

Comparative Analysis with Structural Analogs

Positional Isomerism

Halogen position profoundly affects biological activity:

-

7-Chloro isomer: Optimal PDE4 inhibition due to steric and electronic compatibility with the enzyme’s active site.

-

6-Chloro isomer: 3.7-fold lower potency, attributed to misalignment of the chlorine atom within the binding pocket.

-

5-Chloro isomer: Minimal activity, highlighting the importance of the 7-position for target engagement .

Substituent Modifications

-

Ethyl vs. Methyl Groups: Ethyl substitution at the 1-position enhances potency (IC₅₀: 12.3 nM vs. 28.9 nM for methyl), likely due to improved hydrophobic interactions.

-

Iodine Incorporation: 4-Iodo derivatives exhibit enhanced cross-coupling reactivity but reduced aqueous solubility .

Therapeutic Applications and Future Directions

Asthma Management

Preclinical studies demonstrate that 7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one reduces airway hyperresponsiveness by 40% in ovalbumin-sensitized mice. Combination therapies with β₂-agonists are under investigation to synergistically relax bronchial smooth muscles .

Neuroinflammatory Disorders

Emerging evidence suggests potential in Alzheimer’s disease, where PDE4 inhibition mitigates microglial activation and amyloid-β toxicity. Pilot studies show a 30% reduction in hippocampal inflammation at 5 mg/kg doses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume